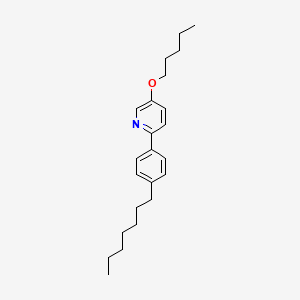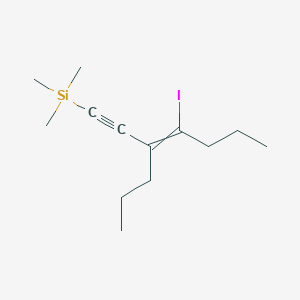
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound that features a unique structure combining an iodoalkyne and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of an iodoalkyne with a trimethylsilyl group. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an iodoalkyne reacts with a trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the synthesis of bioactive molecules and probes for biological studies.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silane-modified polymers and coatings
Mécanisme D'action
The mechanism of action of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane in chemical reactions involves the activation of the iodoalkyne and trimethylsilyl groups. The iodo group can participate in oxidative addition or substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions.
Trimethylsilylacetylene: A precursor in the synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane.
Iodotrimethylsilane: Used in similar synthetic applications involving iodo and trimethylsilyl functionalities.
Uniqueness
This compound is unique due to its combination of an iodoalkyne and a trimethylsilyl group, which provides versatility in various chemical transformations and applications in material science and organic synthesis.
Propriétés
Numéro CAS |
500791-55-9 |
|---|---|
Formule moléculaire |
C13H23ISi |
Poids moléculaire |
334.31 g/mol |
Nom IUPAC |
(4-iodo-3-propylhept-3-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C13H23ISi/c1-6-8-12(13(14)9-7-2)10-11-15(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
MRAPUVZQZNOOOP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(CCC)I)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)

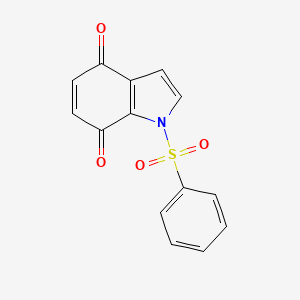
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
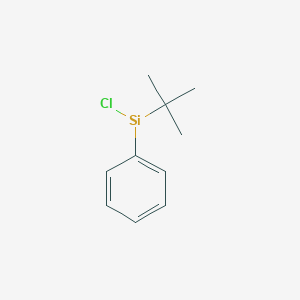
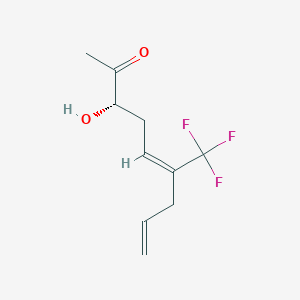
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
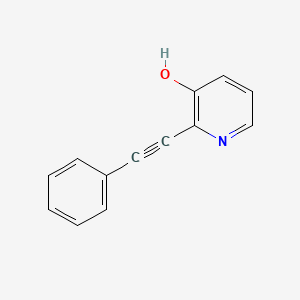
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
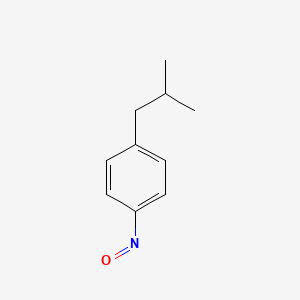
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
